N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
CAS No.: 1352999-21-3
Cat. No.: VC2846485
Molecular Formula: C11H11ClN2O3S
Molecular Weight: 286.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352999-21-3 |
|---|---|
| Molecular Formula | C11H11ClN2O3S |
| Molecular Weight | 286.74 g/mol |
| IUPAC Name | 2-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid |
| Standard InChI | InChI=1S/C11H11ClN2O3S/c1-14(5-8(15)16)11-13-9-7(17-2)4-3-6(12)10(9)18-11/h3-4H,5H2,1-2H3,(H,15,16) |
| Standard InChI Key | MFPUEGSEEWWAGA-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)O)C1=NC2=C(C=CC(=C2S1)Cl)OC |
| Canonical SMILES | CN(CC(=O)O)C1=NC2=C(C=CC(=C2S1)Cl)OC |
Introduction
Chemical Structure and Properties
Molecular Identification
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is uniquely identified through several chemical identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 1352999-21-3 |
| Molecular Formula | C₁₁H₁₁ClN₂O₃S |
| Molecular Weight | 286.74 g/mol |
This compound is registered under CAS number 1352999-21-3, which serves as its primary chemical identifier in scientific literature and chemical databases .
Structural Characteristics
The compound features a benzothiazole core with specific substitutions that define its chemical identity:
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A chlorine atom at position 7 of the benzothiazole ring
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A methoxy group at position 4 of the benzothiazole ring
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An N-methylglycine moiety attached at the 2-position of the benzothiazole scaffold
This substitution pattern creates a unique chemical entity with specific reactivity patterns and potential biological interactions. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups on the benzothiazole ring likely influences the electronic distribution across the molecule, potentially affecting its chemical reactivity and binding properties.
Physical Properties
The available data on the physical properties of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine is summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Not specified in literature |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Not specified in literature |
While detailed physical property data is limited in the available literature, the compound's structure suggests potential characteristics. The presence of polar functional groups (carboxylic acid in the glycine moiety, methoxy group) alongside the relatively hydrophobic benzothiazole core likely results in moderate aqueous solubility, which could influence its pharmaceutical applications and bioavailability .
Synthesis Methodology
General Synthetic Approach
Structure-Activity Relationships
Pharmacophore Elements
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine contains several structural elements that may contribute to potential biological activities:
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The benzothiazole core, which is known to interact with various biological targets
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The chlorine substituent at position 7, which may enhance lipophilicity and membrane permeability
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The methoxy group at position 4, which can participate in hydrogen bonding interactions
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The N-methylglycine moiety, which provides additional hydrogen bonding capabilities and potential for interactions with protein targets
These structural features collectively define the compound's potential pharmacophore, which would determine its ability to interact with biological targets and exhibit pharmacological activities.
Comparison with Related Compounds
To better understand the structural significance of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine, it is valuable to compare it with structurally related benzothiazole derivatives:
These structural variations likely result in different physicochemical properties and biological activities, highlighting the importance of specific substitution patterns in determining the functional characteristics of benzothiazole derivatives.
Research Applications and Future Directions
Current Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine currently serves primarily as a research compound, with applications including:
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Structure-activity relationship studies within the benzothiazole derivative class
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Explorations of novel synthetic methodologies for heterocyclic compounds
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Investigations into potential biological activities related to antimicrobial, anticancer, or anti-inflammatory properties
Challenges in Research and Development
Research involving N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine faces several challenges common to many benzothiazole derivatives:
| Challenge | Description |
|---|---|
| Solubility Limitations | Potential poor water solubility affecting bioavailability |
| Pharmacokinetic Properties | Need for optimization of absorption, distribution, metabolism, and excretion profiles |
| Toxicity Assessment | Requirement for comprehensive toxicological evaluation |
| Target Specificity | Achieving selectivity for desired biological targets while minimizing off-target effects |
Addressing these challenges represents a critical area for future research to realize the potential applications of this compound.
Future Research Directions
Several promising research avenues exist for further investigation of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine:
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Detailed structure-activity relationship studies comparing activity profiles with structural analogs
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Exploration of specific binding interactions with potential biological targets
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Development of optimized synthetic routes to improve yield and purity
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Investigation of derivative compounds with enhanced pharmacological properties
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Comprehensive biological screening to identify novel applications
Such research efforts could significantly expand our understanding of this compound's potential utilities and contribute to the broader field of benzothiazole-based drug discovery.
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